Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride
Description
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride is a bicyclic amine derivative with a norbornane-like framework. Its molecular formula is C₈H₁₃NO₂·HCl, and it has a molecular weight of 155.19 g/mol (base) . The compound features a methyl ester group at position 5 and a secondary amine integrated into the bicyclic scaffold, which is protonated as a hydrochloride salt. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for drug discovery and as a synthetic intermediate .
Key applications include its use as a building block for bioactive molecules, particularly in central nervous system (CNS) and antiviral drug development. Storage recommendations specify inert atmospheres at 2–8°C to maintain stability .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-3-6-2-5(7)4-9-6;/h5-7,9H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXFAQPPPXBKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1CN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241501-10-8 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2241501-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products vary depending on the nucleophile used but can include hydroxyl, cyano, or amino derivatives.
Scientific Research Applications
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s bicyclo[2.2.1]heptane core is shared with several analogs, but substituents and functional groups significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Key Features of Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate Hydrochloride and Analogs
*Full name: Ethyl (1R,4R,5R)-2-methyl-5-phenyl-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride
Functional Group Impact
- Fluorinated Derivatives : The 6-fluoro and 6,6-difluoro analogs (Table 1) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Boc Protection : Boc-protected derivatives (e.g., (1S,4R)-2-Boc-2-azabicyclo[2.2.1]heptane) are critical in multi-step syntheses to shield the amine group during reactions .
Price and Availability
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl is priced at $295 (100 mg scale), reflecting moderate synthetic complexity . Comparatively, Boc-protected analogs (€157–284) and fluorinated derivatives (prices unreported) suggest higher costs due to additional functionalization steps .
Research Findings
- Antiviral Potential: Bicyclo[2.2.1]heptane derivatives are intermediates in influenza drug synthesis (e.g., via lactam alcoholysis and guanidine formation) .
- Structural Rigidity: The norbornane-like framework enforces specific conformations, improving target selectivity in receptor binding .
- Fluorine Effects : 6-Fluoro substitutions reduce metabolic clearance in preclinical models, a trend observed in related bicyclic amines .
Biological Activity
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride (CAS No. 2241501-10-8) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Molecular Information:
- Molecular Formula: CHClNO
- Molecular Weight: 191.66 g/mol
- CAS Number: 2241501-10-8
- Purity: ≥95%
Storage Conditions:
- Recommended to be kept in a dark place under inert atmosphere at temperatures between 2-8°C.
Methyl 2-azabicyclo[2.2.1]heptane derivatives have been studied for their interaction with various neurotransmitter systems, particularly their role as ligands at the dopamine transporter (DAT). Research indicates that these compounds exhibit binding affinities that can influence dopaminergic signaling, which is critical in the context of addiction and other neuropsychiatric disorders.
In Vitro Studies
In vitro studies have shown that the compound and its derivatives act as ligands for the dopamine transporter, with varying potencies compared to cocaine and other known DAT inhibitors. For instance, one study reported that certain stereoisomers of related azabicyclo compounds displayed Ki values ranging from 5 to 96 µM, indicating they are significantly less potent than cocaine but still relevant for therapeutic exploration .
Case Studies
-
Dopamine Transporter Binding:
A study synthesized various stereoisomers of methyl 2-azabicyclo[2.2.1]heptane derivatives and evaluated their binding affinities at the dopamine transporter. The results indicated that while these compounds were less potent than cocaine, they could serve as useful scaffolds for developing new DAT inhibitors . -
Dipeptidyl Peptidase-4 (DPP-4) Inhibition:
Another research focused on related bicyclic compounds demonstrated their potential as DPP-4 inhibitors, which are of interest in diabetes treatment. The study utilized molecular modeling to predict the binding affinities and suggested that modifications to the bicyclic structure could enhance DPP-4 inhibitory activity .
Table 1: Binding Affinities of Methyl 2-Azabicyclo Compounds
| Compound | Ki (µM) | Relative Potency |
|---|---|---|
| Methyl 2-azabicyclo[2.2.1]heptane | 5 - 96 | Less potent than cocaine |
| Cocaine | <0.01 | Reference |
| WIN 35,065-2 | <0.01 | Reference |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 - Causes skin irritation | P280 - Wear protective gloves |
| H319 - Causes serious eye irritation | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes |
| H335 - May cause respiratory irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR confirms bicyclic structure, carboxylate position, and hydrochloride salt formation. Key signals include δ ~3.7 ppm (ester methyl) and δ ~5.2 ppm (bridgehead protons) .
- HPLC-MS : Validates purity (>97%) and molecular weight (e.g., m/z 212.29 for the free base) .
- X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic system .
How is this compound utilized in the development of antiviral or antibiotic agents?
Basic
The bicyclic framework serves as a rigid scaffold in drug design. Examples include:
- Ledipasvir intermediates : Bicyclo[2.2.1]heptane derivatives enhance binding to viral proteases via conformational restriction .
- β-lactam antibiotics : Analogous 4-thia-1-azabicyclo[3.2.0]heptane structures (e.g., mezlocillin) leverage the bicyclic core for β-lactamase resistance .
What chemoenzymatic strategies are employed to optimize the synthesis of this compound?
Q. Advanced
- Whole-cell biocatalysis : Resolves racemic mixtures using enzymes like lipases or ketoreductases. For example, Candida antarctica lipase B selectively hydrolyzes esters to isolate the (1R,4S) enantiomer .
- Dynamic kinetic resolution : Combines enzymatic selectivity with in-situ racemization to achieve high yields (>90% ee) .
How does stereochemistry influence the pharmacological activity of this compound, and how is it controlled during synthesis?
Q. Advanced
- The (1R,4S) configuration enhances binding to neurological or viral targets due to optimal spatial orientation of the carboxylate and amine groups.
- Chiral auxiliaries : Boc-protected intermediates enable stereoselective alkylation or cyclization .
- Asymmetric hydrogenation : Catalyzed by Rh or Ru complexes to set bridgehead stereocenters .
What structure-activity relationship (SAR) studies have been conducted on bicyclo[2.2.1]heptane derivatives in antiviral research?
Q. Advanced
- Substitution at C5 : Methyl ester groups improve membrane permeability, while bulkier substituents reduce off-target effects.
- Bridgehead nitrogen : Protonation at physiological pH enhances solubility and target engagement (e.g., HCV NS5A inhibitors) .
- Comparative SAR : Bicyclo[2.2.2]octane analogs show reduced activity, highlighting the importance of ring strain and size .
How are contradictions in synthetic yield data between lactam alcoholysis and enzymatic methods resolved?
Q. Advanced
- Process optimization : Lactam alcoholysis achieves ~60% yield but requires costly enantiomer separation. Enzymatic methods improve efficiency (75–80% yield) but demand tailored fermentation conditions.
- Hybrid approaches : Combine chemical synthesis (e.g., oxime formation) with enzymatic resolution to balance cost and yield .
What stability challenges arise in handling this compound, and how are they mitigated?
Q. Advanced
- Hydrolysis susceptibility : The ester group degrades in aqueous media. Storage at 5°C in anhydrous DMSO or acetonitrile extends shelf life .
- Light sensitivity : Amber vials prevent photodegradation of the bicyclic core.
- QC protocols : Regular COA verification via HPLC ensures batch consistency .
How does this compound compare to other bridged bicyclic amines in drug discovery?
Q. Advanced
- Conformational rigidity : Superior to pyrrolidines in restricting rotational freedom, enhancing target affinity.
- Bioavailability : Lower logP compared to bicyclo[3.2.1]octanes improves aqueous solubility .
- Synthetic accessibility : More tractable than norbornene derivatives due to established protection/deprotection protocols .
What strategies are recommended for resolving discrepancies in analytical data (e.g., NMR vs. X-ray)?
Q. Advanced
- Multi-technique validation : Cross-reference NMR (solution state) with X-ray (solid state) to confirm stereochemistry.
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to identify misassignments .
- Batch reproducibility : Analyze ≥3 independent syntheses to distinguish artifacts from true structural variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
